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molecular formula C18H21N3O B8544425 1-(Diphenylmethyl)-3-(methylamino)azetidine-3-carboxamide

1-(Diphenylmethyl)-3-(methylamino)azetidine-3-carboxamide

Cat. No. B8544425
M. Wt: 295.4 g/mol
InChI Key: JUCSENOCSPBWHM-UHFFFAOYSA-N
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Patent
US07176210B2

Procedure details

To a suspension of 1-benzhydryl-3-methylaminoazetidine-3-carboxylic acid amide (I-3A-2b; 13.5 g, 45.8 mmol) in methanol (90 ml) was added concentrated aqueous HCl (8.0 ml, 96 mol), dropwise, to give a homogeneous solution. After the addition of 20% Pd(OH)2 on carbon (50% water; 4.1 g), the mixture was placed on a Parr® shaker and then reduced (50 psi H2) at room temperature for 7 hours. The mixture was filtered through a pad of Celite®, washing with copious amount of 9:1 methanol/water, and then 9:1 tetrahydrofuran/water until no product eluted (determined with ninhydrin stain). The filtrate was then concentrated, in vacuo, and the residue triturated from diethyl ether to give I-3A-2c (9.3 g, quantitative) as a brown solid: +APcI MS (M+1) 129.9; 1H NMR (400 MHz, CD3OD) δ 4.50 (d, J=12.0 Hz, 2H), 4.43 (d, J=12.9 Hz, 2H), 2.64 (s, 3H).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][C:16]([NH:21][CH3:22])([C:18]([NH2:20])=[O:19])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[ClH:23]>CO.[OH-].[OH-].[Pd+2]>[ClH:23].[CH3:22][NH:21][C:16]1([C:18]([NH2:20])=[O:19])[CH2:17][NH:14][CH2:15]1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(C(=O)N)NC
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dropwise, to give a homogeneous solution
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 7 hours
Duration
7 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite®
WASH
Type
WASH
Details
washing with copious amount of 9:1 methanol/water
WASH
Type
WASH
Details
9:1 tetrahydrofuran/water until no product eluted (determined with ninhydrin stain)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated, in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated from diethyl ether
CUSTOM
Type
CUSTOM
Details
to give I-3A-2c (9.3 g, quantitative) as a brown solid

Outcomes

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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